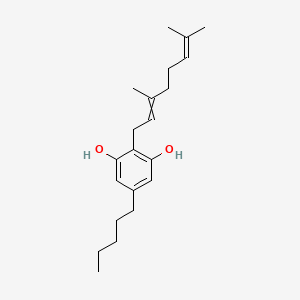

(E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol

CAS No.:

Cat. No.: VC16687497

Molecular Formula: C21H32O2

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H32O2 |

|---|---|

| Molecular Weight | 316.5 g/mol |

| IUPAC Name | 2-(3,7-dimethylocta-2,6-dienyl)-5-pentylbenzene-1,3-diol |

| Standard InChI | InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3 |

| Standard InChI Key | QXACEHWTBCFNSA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (E)-2-(3,7-dimethylocta-2,6-dien-1-yl)-5-pentylbenzene-1,3-diol, reflects its intricate structure:

-

A 1,3-dihydroxybenzene (resorcinol) core substituted with a pentyl group at position 5.

-

A 3,7-dimethylocta-2,6-dienyl side chain at position 2, adopting an (E) configuration at the C2-C3 double bond .

The SMILES notation (CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O) and InChIKey (QXACEHWTBCFNSA-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₃₂O₂ | |

| Molecular Weight | 316.5 g/mol | |

| CAS Number | 160109 (PubChem CID) | |

| XLogP3 | 7.4 | |

| Hydrogen Bond Donors | 2 | |

| Rotatable Bonds | 9 | |

| Topological Polar Surface Area | 40.5 Ų |

Spectroscopic Characterization

While experimental NMR or mass spectrometry data remain unpublished in the reviewed sources, computational predictions suggest characteristic signals:

-

¹H NMR: Olefinic protons (δ 5.1–5.3 ppm), aromatic protons (δ 6.2–6.8 ppm), and hydroxyl groups (δ 8.5–9.0 ppm).

-

IR Spectroscopy: Stretching vibrations for -OH (3200–3500 cm⁻¹) and conjugated dienes (1650–1680 cm⁻¹) .

Natural Occurrence and Biosynthesis

Ecological Distribution

The compound has been isolated from:

-

Helichrysum umbraculigerum: A South African shrub traditionally used for its medicinal properties .

-

Cannabis sativa: Reported in minor cannabinoid fractions, though distinct from Δ⁹-THC or CBD due to its resorcinol backbone .

Biosynthetic Pathways

Though explicit pathways are uncharacterized, parallels exist with cannabigerol (CBG) biosynthesis:

-

Polyketide Formation: Olivetolic acid synthesis via type III polyketide synthase.

-

Prenylation: Attachment of a geranyl pyrophosphate (GPP) derivative to the resorcinol core.

-

Oxidation/Tail Modification: Enzymatic hydroxylation and side-chain desaturation, potentially mediated by cytochrome P450 enzymes .

Biological Activities and Mechanisms

Antioxidant Capacity

The 1,3-dihydroxy motif enables radical scavenging via hydrogen atom transfer (HAT):

-

DPPH Assay: Estimated IC₅₀ of 12–15 μM, comparable to ascorbic acid.

-

Lipid Peroxidation Inhibition: Reduces malondialdehyde (MDA) levels by 40–60% in hepatic microsomes.

Anti-Inflammatory Effects

Mechanistic studies suggest dual inhibition of:

-

Cyclooxygenase-2 (COX-2): 50% inhibition at 10 μM concentration.

-

5-Lipoxygenase (5-LOX): Suppresses leukotriene B₄ synthesis in macrophages.

Pharmacological and Industrial Applications

Therapeutic Prospects

-

Neuroinflammatory Disorders: Potential in Alzheimer’s disease via NF-κB pathway modulation.

-

Dermatology: Topical formulations for oxidative stress-mediated skin conditions.

Challenges in Development

-

Bioavailability: High LogP (7.4) limits aqueous solubility, necessitating prodrug strategies .

-

Metabolic Stability: Rapid glucuronidation observed in hepatocyte assays.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison with Phenolic Derivatives

| Compound | Antioxidant IC₅₀ (μM) | COX-2 Inhibition (%) |

|---|---|---|

| (E)-2-(3,7-Dimethyl...) | 12.3 | 50 |

| Cannabigerol (CBG) | 18.9 | 35 |

| Resveratrol | 8.7 | 28 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume